2-Methoxyquinoxaline 4-oxide

Inflammation Arachidonic Acid Cascade Lipoxygenase Inhibition

2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6) is a heterocyclic N-oxide of the quinoxaline family, characterized by the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. The compound exists as a 4-oxide (1-oxide) derivative, as confirmed by dipole moment and UV absorption spectral studies, distinguishing it from isomeric 1-oxides in the quinoxaline N-oxide series.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 18916-46-6
Cat. No. B096338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoxaline 4-oxide
CAS18916-46-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2[N+](=C1)[O-]
InChIInChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3
InChIKeyMODWRNFLLLIINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6): Core Properties & Procurement Baseline


2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6) is a heterocyclic N-oxide of the quinoxaline family, characterized by the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. The compound exists as a 4-oxide (1-oxide) derivative, as confirmed by dipole moment and UV absorption spectral studies, distinguishing it from isomeric 1-oxides in the quinoxaline N-oxide series [2]. It is a solid, white in appearance, with a predicted pKa of 9.86±0.15 and demonstrates solubility in DMSO at concentrations greater than 30 mg/mL . As a potent lipoxygenase inhibitor, it interferes with arachidonic acid metabolism and also exhibits antioxidant properties in fats and oils [3].

Why 2-Methoxyquinoxaline 4-oxide Cannot Be Simply Substituted by Other Quinoxaline N-Oxides


Substitution among quinoxaline N-oxides is not straightforward due to significant divergence in biological activity, physicochemical properties, and reactivity profiles dictated by specific substitution patterns. For instance, while quinoxaline-1,4-dioxides are widely recognized for their broad-spectrum antibacterial and antitubercular activities [1], 2-Methoxyquinoxaline 4-oxide exhibits a distinct pharmacological fingerprint as a potent lipoxygenase inhibitor with notable antioxidant activity in lipid systems [2]. Furthermore, subtle structural changes drastically alter photochemical behavior: under UV irradiation, 2-methoxyquinoxaline 1-oxide yields 2-isocyanophenyl derivatives, whereas methyl-substituted analogs produce 3,1,5-benzoxadiazepines [3]. These documented differences in target engagement, application context, and chemical stability underscore that generic substitution without empirical validation would lead to unpredictable and likely suboptimal experimental outcomes.

Procurement-Relevant Differentiators: Quantified Evidence for 2-Methoxyquinoxaline 4-oxide


Lipoxygenase Inhibitory Activity: Divergent Pharmacological Profile vs. Antibacterial Quinoxaline 1,4-Dioxides

2-Methoxyquinoxaline 4-oxide acts as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism, a mechanism not associated with the classic antibacterial quinoxaline 1,4-dioxides (QdNOs) such as quinoxaline-1,4-dioxide (QNX) or 2-methylquinoxaline-1,4-dioxide (2MQNX) which function primarily as DNA-damaging agents [1]. This target divergence provides a clear scientific basis for selecting this compound in inflammation or oxidative stress models rather than antibacterial screening [2]. Specific quantitative comparative data (e.g., IC50 values) for 2-Methoxyquinoxaline 4-oxide against lipoxygenase are not readily available in public databases; the classification as a 'potent inhibitor' is derived from authoritative MeSH annotation [2].

Inflammation Arachidonic Acid Cascade Lipoxygenase Inhibition Oxidative Stress

Photochemical Reactivity: Unique Photoproduct Formation vs. Methyl-Substituted Quinoxaline 1-Oxides

Under UV irradiation in cyclohexane, 2-methoxyquinoxaline 1-oxide selectively yields 2-isocyanophenyl derivatives, a photochemical outcome distinct from that of methyl-substituted quinoxaline 1-oxides, which predominantly produce 3,1,5-benzoxadiazepines [1]. This head-to-head comparison demonstrates that the methoxy substituent at the 2-position directs a divergent reaction pathway, providing a clear, quantifiable differentiator for photochemical or synthetic applications.

Photochemistry Mechanistic Studies UV Irradiation Isocyanophenyl Derivatives

Solution Stability: Quantified DMSO Storage Conditions vs. Unspecified Analog Stability

2-Methoxyquinoxaline 4-oxide demonstrates defined and quantifiable solution stability parameters, offering a practical advantage for laboratory use. The compound exhibits a predicted acid dissociation constant (pKa) of 9.86±0.15 and is soluble in DMSO at concentrations exceeding 30 mg/mL . Critically, solutions of this compound in DMSO can be stored at -20°C for up to 3 months without degradation . Such explicit stability data for common laboratory solvents are not uniformly available for many structurally related quinoxaline N-oxides, reducing the risk of experimental failure due to compound decomposition.

Compound Handling Solution Stability DMSO Solubility Long-term Storage

Recommended Application Scenarios for 2-Methoxyquinoxaline 4-oxide Based on Verified Evidence


In Vitro Studies of Lipoxygenase-Mediated Inflammation and Arachidonic Acid Metabolism

Given its established profile as a potent lipoxygenase inhibitor [1], 2-Methoxyquinoxaline 4-oxide is a rational choice for cell-based or biochemical assays investigating the lipoxygenase pathway. Unlike quinoxaline 1,4-dioxides primarily used in antibacterial research [2], this compound should be prioritized for elucidating mechanisms of inflammation, lipid mediator synthesis, or oxidative stress responses linked to arachidonic acid cascade. Use in relevant cell lines (e.g., RBL-2H3) is supported by class-level target annotation.

Photochemical Synthesis and Mechanistic Probes for Isocyanophenyl Generation

This compound is uniquely suited for synthetic chemistry workflows requiring the photochemical generation of 2-isocyanophenyl derivatives. As demonstrated by Albini et al. [3], UV irradiation of 2-methoxyquinoxaline 1-oxide provides a direct route to these open-chain compounds, whereas methyl-substituted analogs yield ring-enlarged benzoxadiazepines. This divergent reactivity makes it a valuable reagent for creating isocyanophenyl-based molecular probes or exploring substituent-dependent photorearrangement mechanisms.

Antioxidant Screening in Lipid-Rich Matrices and Food Preservation Models

Leveraging its documented activity as an antioxidant in fats and oils [1], 2-Methoxyquinoxaline 4-oxide is a strong candidate for screening assays focused on lipid peroxidation prevention in lipophilic environments. This application scenario is distinct from the antimicrobial uses of related quinoxaline dioxides, positioning this compound for research in food science, cosmetic stability, or the study of oxidative degradation in biological lipid membranes.

Reference Standard for Spectroscopic and Chromatographic Analysis of Quinoxaline N-Oxides

With well-defined analytical data available from authoritative sources such as the NIST Chemistry WebBook [4] and SDBS [5], including UV/Visible spectrum, mass spectrum, and IR spectrum, 2-Methoxyquinoxaline 4-oxide serves as a robust reference standard. Its distinct 4-oxide regiochemistry, confirmed by dipole moment studies [6], and clear spectral fingerprints make it valuable for method development, quality control of related compounds, or as a model system in heterocyclic analytical chemistry.

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